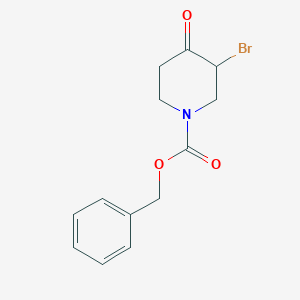

Benzyl 3-bromo-4-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-bromo-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJNDCHNTWYMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)Br)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625538 | |

| Record name | Benzyl 3-bromo-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174184-13-5 | |

| Record name | Benzyl 3-bromo-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-oxo-piperidine-1-carboxylic acid benzyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl 3-bromo-4-oxopiperidine-1-carboxylate chemical properties

An In-Depth Technical Guide to Benzyl 3-bromo-4-oxopiperidine-1-carboxylate: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic design of molecular scaffolds that allow for systematic and efficient exploration of chemical space is paramount. The piperidine ring, a saturated six-membered heterocycle, stands out as a "privileged structure" due to its prevalence in a vast number of approved pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an ideal framework for interacting with biological targets.[2]

This technical guide focuses on a particularly valuable derivative: Benzyl 3-bromo-4-oxopiperidine-1-carboxylate . This compound is not merely a piperidine derivative; it is a highly functionalized building block engineered for versatility. The presence of the N-benzyl carboxylate (Cbz) group provides a stable protecting group for the nitrogen, which can also play a role in target engagement or be selectively removed during a synthetic sequence. The core utility, however, lies in the α-bromo ketone functionality. This arrangement activates the molecule for a wide array of chemical transformations, making it a powerful intermediate for constructing complex molecular architectures.

This document, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the core chemical properties, a detailed synthetic protocol, an exploration of its chemical reactivity, and its strategic application in the synthesis of potential therapeutic agents.

Core Chemical Properties & Safety Data

A thorough understanding of a compound's physicochemical properties is the foundation of its effective use in a laboratory setting. These properties dictate everything from reaction conditions to purification strategies and handling protocols.

| Property | Value | Source |

| CAS Number | 174184-13-5 | [3] |

| IUPAC Name | benzyl 3-bromo-4-oxopiperidine-1-carboxylate | [3] |

| Molecular Formula | C₁₃H₁₄BrNO₃ | [3] |

| Molecular Weight | 312.16 g/mol | [3] |

| Physical State | Liquid | [3] |

| Purity | Typically ≥95% | [3] |

| InChI Key | HIJNDCHNTWYMKT-UHFFFAOYSA-N | [3] |

| Canonical SMILES | O=C1CCN(C(=O)OCC2=CC=CC=C2)CC1Br | [3] |

Safety, Handling, and Storage

Benzyl 3-bromo-4-oxopiperidine-1-carboxylate is an irritant and should be handled with appropriate personal protective equipment (PPE). As an α-haloketone, it is also a potential lachrymator. Proper storage is crucial to maintain its integrity.

| Hazard & Safety Information | Details | Source |

| GHS Pictogram | GHS07 (Harmful/Irritant) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3] |

| Precautionary Phrases | P261: Avoid breathing dust/fumes/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly sealed. Incompatible with strong oxidizing agents. | [4][5] |

Synthesis and Purification

The synthesis of Benzyl 3-bromo-4-oxopiperidine-1-carboxylate is typically achieved through the α-bromination of its ketone precursor, Benzyl 4-oxopiperidine-1-carboxylate. This reaction is analogous to the well-established methods for producing similar α-bromo ketones, such as the tert-butyl protected variant.[6]

Causality Behind Experimental Choices

-

Starting Material: Benzyl 4-oxopiperidine-1-carboxylate is the logical precursor. The Cbz group is stable under mildly acidic or electrophilic bromination conditions.

-

Brominating Agent: Molecular bromine (Br₂) is a common and effective reagent for this transformation. The reaction is often performed in a solvent that can facilitate the enol or enolate formation necessary for the reaction to proceed. Chloroform or acetic acid are suitable choices.

-

Temperature Control: The reaction is initiated at 0°C. This is critical to control the reaction rate, prevent a dangerous exotherm, and minimize the formation of poly-brominated byproducts, which can complicate purification and reduce the yield of the desired mono-brominated product.

-

Work-up: The post-reaction work-up involves quenching excess bromine with a reducing agent like sodium thiosulfate and neutralizing any acid with a weak base like sodium bicarbonate. This ensures the final product is stable and free from corrosive reagents.

Detailed Experimental Protocol

This protocol is a representative method based on established chemical principles for α-bromination of ketones.[6]

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5°C.

-

Bromination: Add a solution of liquid bromine (1.0 - 1.1 eq) in glacial acetic acid dropwise via the dropping funnel over 30-60 minutes. The key is to maintain the internal temperature below 10°C. The disappearance of the bromine's reddish-brown color indicates its consumption.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Carefully pour the reaction mixture into a beaker of ice water containing a 10% aqueous solution of sodium thiosulfate. Stir until the reddish-brown color of any excess bromine has vanished.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude liquid product can often be used directly in subsequent steps. If higher purity is required, purification can be achieved via flash column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Synthetic workflow for Benzyl 3-bromo-4-oxopiperidine-1-carboxylate.

Chemical Reactivity and Synthetic Utility

The synthetic power of Benzyl 3-bromo-4-oxopiperidine-1-carboxylate stems directly from the electrophilic nature of the carbon atom bearing the bromine (C3), which is adjacent to the electron-withdrawing carbonyl group. This α-bromo ketone motif is a versatile handle for a multitude of synthetic transformations.

-

Nucleophilic Substitution: This is the most direct and widely used reaction pathway. The bromide is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the straightforward introduction of diverse functional groups at the C3 position, which is a cornerstone of structure-activity relationship (SAR) studies.

-

With Amines: Forms α-amino ketones, which are precursors to peptidomimetics and other complex nitrogen-containing heterocycles.

-

With Thiols: Yields α-thio ketones, useful in the synthesis of sulfur-containing compounds.

-

With Azides: Leads to α-azido ketones, which can be reduced to primary amines or used in click chemistry reactions.

-

-

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base (e.g., sodium hydride), α-halo ketones can undergo a characteristic rearrangement. The mechanism involves the formation of a cyclopropanone intermediate, which is then opened by a nucleophile to yield a ring-contracted carboxylic acid derivative. While sometimes an undesired side reaction, this pathway can be exploited to create novel scaffolds.

-

Heterocycle Formation: The 1,2-dicarbonyl-like reactivity of the α-bromo ketone makes it an ideal precursor for constructing five-membered heterocyclic rings fused to or substituted on the piperidine core.

-

Hantzsch Thiazole Synthesis: Condensation with a thiourea or thioamide derivative directly yields a 2-aminothiazole moiety, a common pharmacophore in kinase inhibitors.

-

Imidazoles: Reaction with amidines can similarly be used to construct substituted imidazole rings.

-

Reactivity Hub Diagram

Caption: Reactivity map of Benzyl 3-bromo-4-oxopiperidine-1-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The true value of a building block is measured by its ability to facilitate the discovery of novel, biologically active agents. Benzyl 3-bromo-4-oxopiperidine-1-carboxylate provides medicinal chemists with a powerful tool to achieve this.

-

Scaffold Decoration for SAR: The primary application is in the systematic "decoration" of the piperidine scaffold. By reacting the α-bromo ketone with a library of nucleophiles, chemists can rapidly generate a series of analogs with diverse substituents at the C3 position. This allows for a detailed exploration of the structure-activity relationship, optimizing a compound's potency, selectivity, and pharmacokinetic properties. For example, in the development of dopamine receptor antagonists, modifying the substitution pattern on the piperidone core is a key strategy.[7]

-

Access to Complex Heterocycles: As outlined in the reactivity section, this building block is a gateway to more complex, often rigidified, heterocyclic systems. Fusing a thiazole or imidazole ring to the piperidine core can lock the conformation and introduce new hydrogen bond donors and acceptors, potentially leading to novel interactions with a protein target.

-

Strategic Deprotection: The N-Cbz group is a robust protecting group, but it can be cleanly removed via catalytic hydrogenation (e.g., H₂, Pd/C). This unmasks the secondary amine on the piperidine ring, which can then be functionalized further through reductive amination, acylation, or alkylation. This two-stage functionalization strategy—first at C3, then at the nitrogen—enables the construction of highly complex molecules from a single, versatile intermediate. The N-benzyl piperidine motif itself is a key feature in many approved drugs, valued for its ability to engage in cation-π interactions with aromatic residues in protein binding sites.[2]

-

Precursor to Key Pharmaceutical Intermediates: The N-benzyl piperidine framework is a core component of numerous important pharmaceutical agents. For instance, derivatives of N-benzyl-4-piperidone are critical intermediates in the synthesis of Donepezil, a cornerstone therapy for Alzheimer's disease.[8] This highlights the industrial relevance and therapeutic importance of this chemical class.

Conclusion

Benzyl 3-bromo-4-oxopiperidine-1-carboxylate is far more than a simple chemical reagent; it is a strategically designed molecular tool. Its stable, protected piperidine core combined with the highly versatile α-bromo ketone functionality provides an efficient and powerful platform for synthetic innovation. For medicinal chemists and researchers in drug development, this compound offers a reliable and multifaceted route to explore structure-activity relationships, construct novel heterocyclic systems, and ultimately accelerate the discovery of new therapeutic agents. Its well-defined reactivity, grounded in the fundamental principles of organic chemistry, ensures its place as a valuable asset in the modern synthetic chemist's toolbox.

References

- Title: Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride Source: Google Patents URL

- Title: The synthetic method of N-benzyl-4-piperidinecarboxaldehyde Source: Google Patents URL

-

Title: 3-BROMO-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER Source: ChemBK URL: [Link]

-

Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: MDPI URL: [Link]

-

Title: N-Benzyl piperidine Fragment in Drug Discovery Source: PubMed URL: [Link]

-

Title: Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review | MDPI [mdpi.com]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

A Predictive Spectroscopic Guide to Benzyl 3-bromo-4-oxopiperidine-1-carboxylate for Researchers and Drug Development Professionals

Abstract

Benzyl 3-bromo-4-oxopiperidine-1-carboxylate is a functionalized heterocyclic compound with potential applications in medicinal chemistry and drug development as a synthetic intermediate. A thorough characterization of its molecular structure is paramount for its effective utilization. This in-depth technical guide provides a predictive analysis of the spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of published experimental data, this document serves as a foundational reference, leveraging established spectroscopic principles and data from analogous structures to forecast the expected spectral features. Detailed protocols for data acquisition and interpretation are also provided to aid researchers in the empirical validation of this molecule.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals. The introduction of a bromine atom at the 3-position and a ketone at the 4-position of a N-benzyl protected piperidine ring creates a versatile intermediate, ripe for further chemical modifications. The α-bromoketone moiety, in particular, is a key synthon for the construction of more complex heterocyclic systems.

Given its potential utility, a comprehensive understanding of the spectroscopic properties of Benzyl 3-bromo-4-oxopiperidine-1-carboxylate is essential for its unambiguous identification, purity assessment, and the monitoring of subsequent chemical transformations. This guide is structured to provide a predictive yet scientifically grounded overview of its spectral characteristics, empowering researchers to confidently identify this molecule in their synthetic endeavors.

Molecular Structure and Functional Group Analysis

The structure of Benzyl 3-bromo-4-oxopiperidine-1-carboxylate combines several key functional groups that will dictate its spectroscopic signature. A systematic analysis of these components allows for a detailed prediction of its spectral data.

-

Benzyl Carbamate (N-Cbz): This protecting group will show characteristic signals for the aromatic ring and the benzylic methylene protons in NMR, as well as a distinct carbonyl stretch in the IR spectrum.

-

Piperidine Ring: The conformationally flexible six-membered ring will give rise to a series of signals in the aliphatic region of the NMR spectra. The coupling patterns of these protons can provide insights into the ring's conformation.

-

α-Bromoketone: This functionality significantly influences the electronic environment of the adjacent protons and carbons, leading to predictable downfield shifts in the NMR spectra. The ketone carbonyl will also have a characteristic IR absorption.

Figure 1: Numbered structure of Benzyl 3-bromo-4-oxopiperidine-1-carboxylate.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to be complex due to the presence of multiple, diastereotopic protons in the piperidine ring. The choice of deuterated solvent will influence the chemical shifts; chloroform-d (CDCl₃) is a common choice for such compounds.[1]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-11, H-12, H-13, H-14, H-15 | 7.30 - 7.45 | Multiplet | - | Aromatic protons of the benzyl group.[2] |

| H-9 | ~5.20 | Singlet | - | Benzylic methylene protons. May appear as an AB quartet if rotation is restricted.[3] |

| H-3 | 4.5 - 4.8 | Doublet of Doublets | J ≈ 4, 10 | Methine proton alpha to both the bromine and the ketone, expected to be significantly deshielded. |

| H-2, H-6 | 3.5 - 4.2 | Multiplet | - | Methylene protons adjacent to the nitrogen of the carbamate. Diastereotopic and expected to show complex splitting. |

| H-5 | 2.8 - 3.2 | Multiplet | - | Methylene protons adjacent to the ketone. Diastereotopic and expected to show complex splitting. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.

-

Analysis: Integrate the signals and determine the chemical shifts relative to TMS (δ 0.00 ppm). Analyze the multiplicities and coupling constants to confirm the proton assignments.

Figure 3: Predicted major fragmentation pathways.

-

Benzylic Cleavage: A very common fragmentation for N-benzyl compounds is the formation of the stable tropylium ion at m/z 91. [4]2. Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 234.

-

Loss of the Benzyl Group: Fragmentation could lead to the loss of a benzyl radical, resulting in an ion at m/z 223/225.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

-

Analysis: Determine the m/z of the molecular ion and its isotopic pattern. If fragmentation is not observed, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.

Synthesis Context and Potential Impurities

A plausible synthesis of Benzyl 3-bromo-4-oxopiperidine-1-carboxylate would involve the α-bromination of the precursor, Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone). [5]This reaction is typically carried out using a brominating agent like bromine (Br₂) in an acidic or basic medium.

Potential impurities that could be observed in the spectra include:

-

Starting Material (N-Cbz-4-piperidone): Would lack the signals associated with the C-Br bond and the corresponding downfield shifts in NMR. Its molecular ion would be observed at m/z 234 [M+H]⁺. [5]* Dibrominated Product: If the reaction is not carefully controlled, a dibrominated species could form, which would show a characteristic M, M+2, M+4 isotopic pattern in the mass spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic blueprint for Benzyl 3-bromo-4-oxopiperidine-1-carboxylate. The key identifying features are:

-

¹H NMR: A downfield doublet of doublets between 4.5 and 4.8 ppm for the proton at the 3-position.

-

¹³C NMR: A ketone carbonyl signal around 200 ppm and a carbon signal between 55 and 60 ppm for the bromine-bearing carbon.

-

IR: Two distinct, strong carbonyl absorptions between 1690-1710 cm⁻¹ and 1720-1740 cm⁻¹.

-

MS: A molecular ion cluster at m/z 314/316 with a ~1:1 intensity ratio, and a characteristic fragment at m/z 91.

By using this guide, researchers and drug development professionals can more confidently approach the synthesis and characterization of this valuable chemical intermediate, ensuring its identity and purity for subsequent applications.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. [Link]

- Pandiarajan, K., & Manimekalai, A. (1997). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Indian Journal of Chemistry - Section B, 36B(1), 58-62.

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Hassan, M. A. (1986). ¹³C and ¹H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316. [Link]

-

Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Lin, T. H., & Glish, G. L. (2012). Gas-Phase Chemistry of Benzyl Cations in Dissociation of N-Benzylammonium and N-Benzyliminium Ions Studied by Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 23(5), 897-907. [Link]

-

Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(16), 4070–4074. [Link]

-

Chemistry Stack Exchange. (2018). ¹H splitting pattern of benzyl CH₂ protons. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Vidya-mitra. (2016, January 27). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Intermediate Characterization

An In-depth Technical Guide to the Infrared Spectroscopy of Benzyl 3-bromo-4-oxopiperidine-1-carboxylate

Benzyl 3-bromo-4-oxopiperidine-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, and its derivatives are key building blocks in the synthesis of complex therapeutic agents.[1][2] The precise structural characterization of intermediates like this is non-negotiable for ensuring the integrity of the synthetic pathway and the purity of the final active pharmaceutical ingredient (API).

Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the molecular structure of such compounds.[3] By measuring the absorption of infrared radiation, we can identify the specific vibrational modes of the covalent bonds within the molecule. Each functional group (e.g., C=O, C-N, C-Br) has a characteristic absorption frequency, making the resulting spectrum a unique molecular "fingerprint".[4]

This guide offers a detailed examination of the infrared spectrum of Benzyl 3-bromo-4-oxopiperidine-1-carboxylate. We will dissect the molecule's structure to predict its key spectral features, explain the rationale behind spectral assignments based on established principles, and provide a robust protocol for acquiring a high-quality spectrum. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical characterization.

Molecular Structure and Expected Vibrational Modes

To interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups. The structure combines a piperidone ring, an N-benzyl carbamate protecting group, and an α-bromo substituent.

Caption: Standard workflow for ATR-FTIR data acquisition.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

-

Confirm that the ATR accessory is correctly installed.

-

-

Crystal Cleaning (Self-Validation Step 1):

-

Causality: Any residue on the ATR crystal from previous samples will contribute to the spectrum, leading to inaccurate results. A pristine surface is essential for a clean background and sample measurement.

-

Procedure: Moisten a clean, lint-free wipe (e.g., Kimwipe) with a volatile solvent like isopropanol or ethanol. Gently wipe the surface of the ATR crystal. Allow the solvent to fully evaporate.

-

-

Background Collection (Self-Validation Step 2):

-

Causality: The background scan measures the ambient spectrum, including absorptions from atmospheric CO₂ and water vapor, as well as the instrumental response. This spectrum is subtracted from the sample spectrum to isolate the signal from the compound of interest.

-

Procedure: With the clean, empty ATR crystal in place, initiate the "Collect Background" command in the instrument software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Causality: Effective contact between the sample and the ATR crystal is critical for a strong signal. The evanescent wave only penetrates a few microns into the sample, so air gaps will severely weaken the spectrum. [5] * Procedure: Place a small amount (typically 1-5 mg) of the solid Benzyl 3-bromo-4-oxopiperidine-1-carboxylate powder onto the center of the ATR crystal. Lower the press arm and apply consistent pressure to ensure the powder is firmly compacted against the crystal surface.

-

-

Sample Spectrum Collection:

-

Procedure: Initiate the "Collect Sample" command. Use the same number of scans as for the background collection to ensure proper subtraction.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be displayed in units of % Transmittance or Absorbance versus Wavenumber (cm⁻¹).

-

Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the evanescent wave.

-

Perform a baseline correction to ensure all peaks originate from a flat baseline.

-

Use the software's peak-picking tool to label the wavenumbers of the major absorption bands and compare them against the predicted values in the table above.

-

-

Final Cleaning:

-

Retract the press arm, remove the bulk of the solid sample with a spatula, and clean the crystal thoroughly with a solvent-moistened wipe as described in Step 2.

-

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of Benzyl 3-bromo-4-oxopiperidine-1-carboxylate. A systematic analysis of the spectrum, guided by an understanding of group frequencies and substituent effects, allows for the confident identification of its key structural motifs. The strong, characteristic absorptions of the α-bromo ketone and benzyl carbamate carbonyls, combined with the distinct C-H stretching patterns and fingerprint region signals, provide a robust and unique spectral signature. By following the validated ATR-FTIR protocol detailed herein, researchers can reliably obtain high-quality data to confirm the identity and purity of this vital pharmaceutical intermediate, ensuring the integrity of their synthetic and drug development endeavors.

References

Sources

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Benzyl 3-bromo-4-oxopiperidine-1-carboxylate

Abstract

This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of Benzyl 3-bromo-4-oxopiperidine-1-carboxylate. This α-haloketone is a pivotal intermediate in medicinal chemistry, serving as a versatile building block for a wide array of pharmacologically active molecules, particularly those targeting the central nervous system. The piperidine moiety is a privileged scaffold in drug discovery, and its targeted functionalization is of paramount importance.[1][2] This guide details an acid-catalyzed α-bromination of Benzyl 4-oxopiperidine-1-carboxylate. We delve into the mechanistic underpinnings of the reaction, provide a meticulous step-by-step protocol from reaction setup to purification, and include critical safety guidelines for handling hazardous reagents. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction: The Significance of a Versatile Intermediate

The piperidine ring is one of the most ubiquitous N-heterocycles found in natural products and pharmaceuticals.[1][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets.[4] The synthesis of substituted piperidines is therefore a cornerstone of modern drug discovery.[2]

Benzyl 3-bromo-4-oxopiperidine-1-carboxylate is a highly valuable synthetic intermediate because it contains multiple reactive sites. The α-bromo-ketone functionality allows for a variety of subsequent nucleophilic substitution reactions to introduce diverse functional groups at the C3 position, while the ketone at C4 can be further manipulated, for instance, through reduction or reductive amination. The benzyl carbamate serves as a robust protecting group for the piperidine nitrogen, which can be readily removed under standard hydrogenolysis conditions. This application note provides a reliable and scalable method for its preparation.

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed α-bromination of the parent ketone. The regioselectivity of the bromination at the C3 position is directed by the formation of the more stable enol intermediate under thermodynamic control.

Overall Reaction:

Mechanistic Rationale:

The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-protons. A base (which can be the solvent or the bromide ion) then abstracts an α-proton to form an enol intermediate. This enol, being electron-rich, acts as a nucleophile and attacks a molecule of elemental bromine (Br₂). The subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final α-brominated product. This mechanism ensures selective monobromination when reaction conditions are carefully controlled.

Caption: Figure 1: Mechanism of Acid-Catalyzed α-Bromination.

Materials, Reagents, and Equipment

Reagents & Materials

| Reagent | Supplier | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |

| Benzyl 4-oxopiperidine-1-carboxylate | Sigma-Aldrich | 19099-93-5 | 233.26 | 10.0 | 1.0 | Starting material |

| Bromine (Br₂) | Acros Organics | 7726-95-6 | 159.81 | 10.5 | 1.05 | Corrosive, toxic. Handle in fume hood. |

| Dichloromethane (DCM), anhydrous | Fisher Sci. | 75-09-2 | 84.93 | - | - | Reaction solvent |

| p-Toluenesulfonic acid monohydrate (p-TsOH) | Alfa Aesar | 6192-52-5 | 190.22 | 0.5 | 0.05 | Catalyst |

| Sodium thiosulfate (Na₂S₂O₃) | VWR | 7772-98-7 | 158.11 | - | - | For quenching |

| Saturated Sodium bicarbonate (NaHCO₃) | - | - | - | - | - | For neutralization |

| Brine (Saturated NaCl solution) | - | - | - | - | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | 7487-88-9 | 120.37 | - | - | Drying agent |

Equipment

-

Three-neck round-bottom flask (100 mL) with magnetic stirrer

-

Addition funnel (25 mL)

-

Reflux condenser with a gas outlet connected to a scrubber (containing Na₂S₂O₃ solution)

-

Thermometer

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Personal Protective Equipment (PPE): Chemical splash goggles, face shield, nitrile gloves, lab coat.[5]

Detailed Experimental Protocol

CRITICAL SAFETY PRECAUTIONS

Bromine is a highly toxic, corrosive, and volatile substance that can cause severe chemical burns upon contact with skin and is extremely harmful if inhaled.[6][7][8] All operations involving the handling of bromine MUST be performed in a well-ventilated chemical fume hood. [5] Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile gloves.[5][6] Prepare a quench solution (e.g., 10% aqueous sodium thiosulfate) and a spill kit before starting the experiment.[7] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 30 minutes and seek urgent medical attention.[7]

Reaction Workflow

Caption: Figure 2: Step-by-Step Experimental Workflow.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser (with a gas outlet to a scrubber), add Benzyl 4-oxopiperidine-1-carboxylate (2.33 g, 10.0 mmol) and p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol). Add anhydrous dichloromethane (40 mL) to dissolve the solids.

-

Bromine Solution Preparation: In a separate flask, carefully prepare a solution of bromine (0.54 mL, 1.68 g, 10.5 mmol) in 10 mL of anhydrous dichloromethane. Transfer this solution to an addition funnel placed on the central neck of the reaction flask.

-

Cooling & Addition: Cool the reaction flask to 0 °C using an ice-water bath. Once the temperature is stable, begin the dropwise addition of the bromine solution from the addition funnel over a period of 20-30 minutes. Maintain the internal temperature below 5 °C throughout the addition. The characteristic red-brown color of bromine should dissipate as it is consumed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The consumption of the starting material (visualized under UV light) and the appearance of a new, typically lower Rf spot indicates product formation.

-

Quenching: Once the reaction is complete (as judged by TLC), cool the flask back down to 0 °C. Cautiously add 10% aqueous sodium thiosulfate solution dropwise until the red-brown color of any excess bromine has completely vanished.

-

Aqueous Work-up: Transfer the biphasic mixture to a 250 mL separatory funnel. Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).[9][10] The bicarbonate wash neutralizes the p-TsOH catalyst and the HBr byproduct.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, typically a pale yellow oil or solid, can be purified. For high purity, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.[11] Alternatively, recrystallization from a suitable solvent system like ethanol/water or isopropanol may be employed if the product is solid.[9]

Characterization and Expected Results

-

Product: Benzyl 3-bromo-4-oxopiperidine-1-carboxylate

-

Molecular Formula: C₁₃H₁₄BrNO₃

-

Molecular Weight: 312.16 g/mol

-

Appearance: Typically a colorless oil or a low-melting white solid.

-

Expected Yield: 75-85%

-

¹H NMR (400 MHz, CDCl₃): Expect complex multiplets for the piperidine ring protons. A key diagnostic signal will be a doublet of doublets around δ 4.5-4.8 ppm for the proton at the bromine-bearing carbon (CH-Br). The benzylic protons should appear as a singlet around δ 5.1-5.2 ppm, and the aromatic protons as a multiplet around δ 7.2-7.4 ppm.

-

¹³C NMR (101 MHz, CDCl₃): Expect signals for the carbonyl carbons of the ketone (~200 ppm) and the carbamate (~155 ppm). The carbon bearing the bromine (C3) should appear around δ 50-55 ppm.

-

Mass Spec (ESI+): m/z = 312.0, 314.0 [M+H]⁺, showing the characteristic isotopic pattern for a bromine-containing compound.

-

FT-IR (thin film, cm⁻¹): ν ~1735 (C=O, carbamate), ~1715 (C=O, ketone), ~1230 (C-N).

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; decomposition of product during work-up or purification. | Extend reaction time and monitor closely by TLC. Ensure work-up is performed without delay and avoid excessive heat during solvent removal. |

| Starting Material Remains | Insufficient bromine or catalyst; reaction time too short. | Check stoichiometry. Add a small additional amount of bromine solution if the color dissipates instantly. Ensure the catalyst is active. |

| Di-brominated Product Detected | Excess bromine used; addition of bromine was too fast or at too high a temperature. | Use a slight excess of bromine (1.05 eq). Add the bromine solution slowly at 0 °C to maintain control over the reaction.[12] |

| Product is Dark/Discolored | Presence of residual bromine or impurities. | Ensure the quenching step is complete. Purify carefully by column chromatography. |

References

-

CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents.

-

Safety Data Sheet: Bromine - Carl ROTH.

-

EP1293494B1 - Process for preparing alpha-halo-ketones - Google Patents.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.

-

Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

-

Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents | The Journal of Organic Chemistry - ACS Publications.

-

Bromine - Hazardous Substance Fact Sheet - New Jersey Department of Health.

-

What is the synthesis method of Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride? - Guidechem.

-

(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives - ResearchGate.

-

Reactions on the "Benzylic" Carbon: Bromination And Oxidation - Master Organic Chemistry.

-

Synthetic Access to Aromatic α-Haloketones - MDPI.

-

ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - ChemicalBook.

-

α-Chloroketone and α-Chloroaldehyde synthesis by chlorination - Organic Chemistry Portal.

-

benzyl 4-bromopiperidine-1-carboxylate - ChemBK.

-

BROMINE BROMINE - Safety Handbook - icl-group-sustainability.com.

-

Piperidine synthesis - Organic Chemistry Portal.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI.

-

Handling liquid bromine and preparing bromine water | Demonstration | RSC Education.

-

Benzylic Bromination - Chemistry Steps.

-

SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).

-

Alpha-Keto Halogenation - YouTube.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 6. carlroth.com [carlroth.com]

- 7. nj.gov [nj.gov]

- 8. tatachemicals.com [tatachemicals.com]

- 9. EP1293494B1 - Process for preparing alpha-halo-ketones - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Spiro-piperidines from 3-Bromo-4-oxopiperidine Derivatives

Introduction: The Significance of Spiro-piperidines in Modern Drug Discovery

The piperidine motif is one of the most ubiquitous nitrogen-containing heterocycles in Food and Drug Administration (FDA) approved pharmaceuticals, owing to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for interacting with biological targets.[1] In the continuous quest for novel chemical matter with enhanced therapeutic profiles, medicinal chemists are increasingly exploring three-dimensional molecular architectures. Spirocycles, particularly spiro-piperidines, have emerged as a highly attractive class of compounds in this regard. The introduction of a spirocyclic junction imparts a high degree of conformational rigidity, which can lead to improved binding affinity and selectivity for target proteins.[2] Furthermore, the three-dimensional arrangement of substituents in spiro-piperidines allows for the exploration of new vectors in chemical space, potentially unlocking novel biological activities and improved drug-like properties.

This application note provides detailed protocols and scientific insights into the synthesis of spiro-piperidines, with a specific focus on utilizing 3-bromo-4-oxopiperidine derivatives as versatile starting materials. We will explore two distinct synthetic strategies, providing step-by-step guidance for researchers in drug development and organic synthesis.

The Strategic Advantage of 3-Bromo-4-oxopiperidine as a Starting Material

The 3-bromo-4-oxopiperidine scaffold is a powerful precursor for the synthesis of spiro-piperidines due to the presence of two key reactive sites:

-

The α-Haloketone Moiety: The bromine atom at the C3 position, alpha to the carbonyl group, is an excellent leaving group for nucleophilic substitution reactions. This position is activated by the adjacent electron-withdrawing ketone.

-

The Piperidine Nitrogen: The secondary amine of the piperidine ring serves as a nucleophile or a point for the attachment of various functional groups, including tethers for intramolecular reactions.

-

The Ketone Carbonyl: The C4-keto group can participate in various carbonyl chemistry transformations, further expanding the synthetic possibilities.

This unique combination of functional groups allows for diverse and creative approaches to the construction of the spirocyclic core.

Protocol 1: Intramolecular N-Alkylation for the Synthesis of Aza-spirocycles

This protocol details a robust and conceptually straightforward approach to synthesize aza-spirocycles through an intramolecular nucleophilic substitution reaction. The strategy involves the initial N-alkylation of the piperidine nitrogen with a bifunctional reagent, followed by a base-mediated intramolecular cyclization.

Experimental Workflow Overview

Caption: Workflow for spiro-piperidine synthesis via N-alkylation and intramolecular cyclization.

Detailed Step-by-Step Protocol

Step 1: Preparation of N-(3-bromopropyl)-3-bromo-4-oxopiperidine

-

Deprotection of N-Boc-3-bromo-4-oxopiperidine: To a solution of N-Boc-3-bromo-4-oxopiperidine (1.0 eq) in dichloromethane (DCM, 0.2 M), add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC. Upon completion, concentrate the mixture under reduced pressure to obtain the crude 3-bromo-4-oxopiperidinium trifluoroacetate salt.

-

N-Alkylation: Dissolve the crude salt in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (0.2 M). Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 eq), followed by the alkylating agent (e.g., 1,3-dibromopropane, 1.2 eq). Stir the reaction at room temperature overnight.[3]

-

Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-(3-bromopropyl)-3-bromo-4-oxopiperidine.

Step 2: Intramolecular Cyclization to form the Spiro-piperidine

-

Reaction Setup: To a solution of N-(3-bromopropyl)-3-bromo-4-oxopiperidine (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile (0.1 M), add a suitable base. For this transformation, a moderately strong base such as potassium carbonate (K₂CO₃, 3.0 eq) is recommended to facilitate the intramolecular cyclization. For less reactive systems, a stronger base like sodium hydride (NaH, 1.5 eq) can be used, taking appropriate safety precautions.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature and quench carefully with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography to yield the desired spiro-piperidine.

Data Presentation: Reaction Parameters

| Parameter | Step 1: N-Alkylation | Step 2: Intramolecular Cyclization |

| Key Reagents | 3-bromo-4-oxopiperidinium salt, 1,3-dibromopropane, DIPEA | N-(3-bromopropyl)-3-bromo-4-oxopiperidine, K₂CO₃ (or NaH) |

| Solvent | DMF or Acetonitrile | DMF or Acetonitrile |

| Temperature | Room Temperature | 60-80 °C |

| Reaction Time | 12-16 hours | 12-16 hours |

| Typical Yield | 60-80% | 50-70% |

Causality and Experimental Choices

-

Choice of Protecting Group: The Boc group is a standard choice for protecting the piperidine nitrogen due to its stability and ease of removal under acidic conditions that do not affect the α-bromo ketone.

-

N-Alkylation Conditions: The use of a non-nucleophilic base like DIPEA is crucial during N-alkylation to prevent competition with the desired alkylation reaction.

-

Intramolecular Cyclization: The choice of base and solvent is critical for the success of the intramolecular cyclization. A polar aprotic solvent like DMF effectively solvates the base and the substrate, promoting the SN2 reaction. The elevated temperature provides the necessary activation energy for the cyclization to occur.

Protocol 2: Synthesis via Favorskii Rearrangement

The Favorskii rearrangement is a powerful reaction of α-haloketones with a base, which typically leads to a rearranged carboxylic acid derivative.[4][5] In the case of cyclic α-haloketones, this rearrangement results in a ring contraction.[6][7] This section proposes a protocol for the synthesis of a spiro-piperidine derivative from 3-bromo-4-oxopiperidine through a Favorskii-type mechanism.

Mechanistic Pathway

Caption: Proposed Favorskii rearrangement mechanism for spiro-piperidine synthesis.

Detailed Step-by-Step Protocol

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected 3-bromo-4-oxopiperidine (1.0 eq) in anhydrous methanol (0.1 M).

-

Addition of Base: Prepare a solution of sodium methoxide (NaOMe) in methanol (e.g., 25 wt% solution) and add it dropwise (2.0-3.0 eq) to the cooled (0 °C) solution of the starting material.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by LC-MS, looking for the consumption of the starting material and the formation of a product with the expected mass of the ring-contracted ester.

-

Work-up and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the spirocyclic proline ester derivative.

Data Presentation: Reaction Parameters

| Parameter | Favorskii Rearrangement |

| Key Reagents | N-protected 3-bromo-4-oxopiperidine, Sodium methoxide |

| Solvent | Methanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Expected Product | N-protected spiro[2.4]heptane-4-carboxylic acid methyl ester derivative |

Trustworthiness and Self-Validating System

The proposed Favorskii rearrangement protocol is grounded in well-established chemical principles. The formation of a cyclopropanone intermediate is a hallmark of this reaction.[8][9] The successful synthesis of a ring-contracted product, in this case a spirocyclic proline derivative, would serve as strong evidence for the proposed mechanistic pathway. Characterization of the product by NMR and mass spectrometry would be essential to confirm the structure and validate the outcome of the reaction.

Conclusion and Future Directions

This application note has outlined two detailed synthetic protocols for the synthesis of spiro-piperidines from 3-bromo-4-oxopiperidine derivatives. The intramolecular N-alkylation method represents a reliable and predictable approach, while the proposed Favorskii rearrangement offers a more complex but potentially innovative route to novel spirocyclic scaffolds. Both methods highlight the versatility of 3-bromo-4-oxopiperidine as a strategic starting material in medicinal chemistry. Researchers are encouraged to adapt and optimize these protocols for their specific substrates and target molecules. The continued development of efficient and diverse synthetic routes to spiro-piperidines will undoubtedly accelerate the discovery of new therapeutic agents.

References

-

Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years. White Rose Research Online. [Link]

-

AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]

-

Wikipedia. (2023). Favorskii rearrangement. [Link]

-

Yadav, V., & Sriram, D. (2024). Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Chemistry – An Asian Journal. [Link]

-

ChemRxiv. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. [Link]

-

PubMed. (2023). Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines]. [Link]

-

Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented Synthesis of Azaspirocycles. Organic Letters, 6(17), 3009–3012. [Link]

-

de la Pradilla, R. F., & Viso, A. (2005). The Favorskii Rearrangement: Synthetic Applications. Current Organic Chemistry, 9(10), 957-979. [Link]

-

The Aquila Digital Community. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. Retrieved from [Link]

-

Myers, A. G. (n.d.). p1d4 favorskii. Harvard University. [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

-

Sci-Hub. (2001). Intramolecular Diels−Alder Cycloaddition ofN-Allyl-N-(2-furylmethyl)amides − First Step of a New Route Towards the Synthesis of a Densely Functionalized Pyrrolizidine Ring. European Journal of Organic Chemistry. [Link]

-

Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. [Link]

-

Forgács, A., Gáti, T., Boros, A., Scheiber, J., & Kádas, I. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. ChemistryOpen, 13(5), e202400475. [Link]

-

National Institutes of Health. (n.d.). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

-

ResearchGate. (2025). The Favorskii Rearrangement: Synthetic Applications | Request PDF. [Link]

-

Apollo Scientific. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

-

Spurlin, R. M., Harris, A. L., Jui, N. T., & Pratt, C. J. (2020). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Synlett, 32(02), 211–214. [Link]

-

ResearchGate. (n.d.). A Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds | Request PDF. [Link]

Sources

- 1. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 5. The Favorskii Rearrangement: Synthetic Applications: Ingenta Connect [ingentaconnect.com]

- 6. adichemistry.com [adichemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. youtube.com [youtube.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of Piperidine Derivatives

Introduction: The Piperidine Moiety and the Power of Palladium Catalysis

The piperidine scaffold is a cornerstone of modern medicinal chemistry, ranking as one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs.[1][2] Its ubiquity stems from its ability to confer favorable physicochemical properties, such as improved solubility, metabolic stability, and bioavailability, while providing a three-dimensional vector for molecular exploration. The functionalization of the piperidine ring, either at the nitrogen atom (N-substitution) or at a carbon atom (C-substitution), is therefore a critical strategy in drug discovery and development.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging these crucial carbon-nitrogen (C–N) and carbon-carbon (C–C) bonds.[3] These methods, recognized with the 2010 Nobel Prize in Chemistry, offer unparalleled efficiency and functional group tolerance, enabling the construction of complex molecular architectures under relatively mild conditions.[4] This guide provides an in-depth analysis of the most important palladium-catalyzed reactions for modifying piperidine derivatives, focusing on the mechanistic rationale behind protocol design and offering field-tested methodologies for researchers in the pharmaceutical and chemical sciences.

Part 1: N-Arylation of Piperidines via Buchwald-Hartwig Amination

The direct formation of a bond between the piperidine nitrogen and an aromatic or heteroaromatic ring (N-arylation) is arguably the most common and vital application of cross-coupling in this context. The Buchwald-Hartwig amination stands as the preeminent method for achieving this transformation.[5]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) complex. This step is often rate-limiting, especially for less reactive aryl chlorides.[6]

-

Amine Coordination & Deprotonation: The piperidine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group couple, forming the desired N-arylpiperidine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

For the reaction to be efficient, the rate of reductive elimination must be faster than competing side reactions, such as β-hydride elimination, particularly when dealing with C-substituted piperidines.

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Key Parameters and Causality

The success of a Buchwald-Hartwig reaction hinges on the judicious selection of four components: the palladium source (precatalyst), the ligand, the base, and the solvent.

| Component | Common Choices | Rationale and Field Insights |

| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are stable Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is often preferred as it is already in the Pd(0) state, but Pd(OAc)₂ is less expensive and highly effective.[8] Catalyst loading is typically 0.5–2 mol %. |

| Ligand | Bulky, Electron-Rich Phosphines: - Biarylphosphines (e.g., XPhos, RuPhos)- Josiphos-type ferrocenyl ligands- N-Heterocyclic Carbenes (NHCs) | This is the most critical choice. Bulky, electron-rich ligands accelerate both the oxidative addition and the final reductive elimination steps.[6] Biarylphosphine ligands developed by Buchwald and others are the gold standard for N-arylation, showing broad substrate scope and high activity, even for challenging aryl chlorides.[9] |

| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the coordinated piperidine. Sodium tert-butoxide (NaOtBu) is the most common choice for its high reactivity.[10] For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, though often requiring higher temperatures.[2] |

| Solvent | Toluene, Dioxane, CPME, t-Amyl alcohol | Aprotic, non-coordinating solvents are generally used. Toluene and dioxane are traditional choices. Cyclopentyl methyl ether (CPME) is a greener and safer alternative with excellent performance. |

General Protocol for N-Arylation of Piperidine

This protocol provides a robust starting point for the coupling of an aryl bromide with piperidine.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Piperidine (1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (0.01 mmol, 0.01 equiv, 1 mol % Pd)

-

XPhos (0.024 mmol, 0.024 equiv, 2.4 mol %)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (5 mL)

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide, XPhos ligand, and sodium tert-butoxide.

-

Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Causality: The active Pd(0) catalyst and some ligands are sensitive to oxygen, and maintaining an inert atmosphere is crucial for catalyst longevity and reproducibility.

-

Reagent Addition: Add the Pd₂(dba)₃ precatalyst to the vessel under a positive pressure of inert gas. Add the anhydrous toluene via syringe, followed by the piperidine.

-

Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir for 4-16 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Self-Validation: The disappearance of the limiting reagent (typically the aryl halide) indicates completion. Co-spotting with starting materials is essential for accurate assessment.

-

Workup: Upon completion, cool the reaction to room temperature. Quench with the addition of water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylpiperidine.

Part 2: C-Functionalization of the Piperidine Ring

While N-arylation is common, creating C–C or C–heteroatom bonds directly on the piperidine ring opens up vast new areas of chemical space. This is primarily achieved via two distinct strategies: coupling of pre-functionalized piperidines or direct C–H activation.

Suzuki-Miyaura Coupling of Piperidine-Derived Boronates

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a cornerstone of C–C bond formation.[11] For piperidines, this typically involves preparing a piperidine-containing boronic acid or ester and coupling it with an aryl or vinyl halide. A powerful approach involves the use of boronate esters derived from N-protected piperidones.[12]

Workflow:

-

Synthesis of Boronate: A precursor like N-Boc-4-piperidone is converted to a vinyl triflate or enol phosphate.

-

Miyaura Borylation: The vinyl triflate undergoes a Pd-catalyzed reaction with a boron source (e.g., bis(pinacolato)diboron) to form a tetrahydropyridine boronic ester.

-

Suzuki Coupling: This stable boronate ester is then used in a standard Suzuki coupling with an Ar-X partner to form a 2-aryl-tetrahydropyridine.[13]

-

Reduction: The double bond in the tetrahydropyridine product is reduced to furnish the final α-aryl piperidine.[12]

Caption: Workflow for α-heteroaryl piperidine synthesis.[12]

Protocol: Suzuki Coupling of a Tetrahydropyridine Boronic Ester

Materials:

-

Tetrahydropyridine-boronic acid pinacol ester (1.0 mmol, 1.0 equiv)

-

Aryl bromide (1.1 mmol, 1.1 equiv)

-

Pd(dppf)Cl₂ (0.03 mmol, 0.03 equiv, 3 mol %)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Dioxane/Water mixture (4:1, 5 mL)

Procedure:

-

Setup: In a reaction vial, combine the boronic ester, aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.

-

Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen).

-

Solvent Addition: Add the dioxane/water solvent mixture via syringe. Causality: The base (K₂CO₃) activates the boronic ester by forming a more nucleophilic 'ate' complex, which facilitates the crucial transmetalation step onto the palladium center.[11]

-

Reaction: Heat the mixture to 90 °C and stir for 12 hours.

-

Workup and Purification: Cool to room temperature, dilute with water, and extract with ethyl acetate. The subsequent workup and purification follow standard procedures as described in the Buchwald-Hartwig protocol. The resulting tetrahydropyridine can then be reduced in a subsequent step.

Directed C(sp³)–H Arylation

A more advanced and atom-economical approach is the direct functionalization of an unactivated C–H bond on the piperidine ring.[14] This strategy avoids pre-functionalization but requires a directing group (DG) to position the palladium catalyst near a specific C–H bond.[15]

Mechanism Snapshot: The reaction typically proceeds via a Pd(II)/Pd(IV) cycle.[16]

-

The substrate, bearing a directing group (e.g., an amide attached to the piperidine nitrogen), coordinates to a Pd(II) salt (like Pd(OAc)₂).

-

The directing group facilitates a concerted metalation-deprotonation (CMD) step, where a C–H bond is broken to form a five- or six-membered palladacycle intermediate.[17]

-

This palladacycle undergoes oxidative addition with an aryl iodide to form a Pd(IV) intermediate.[15]

-

Reductive elimination from the Pd(IV) species forges the new C–C bond and regenerates a Pd(II) species, which can re-enter the catalytic cycle.

This method presents significant challenges, including controlling regioselectivity (e.g., C2 vs. C3 vs. C4) and diastereoselectivity.[15] The development of specialized ligands, such as mono-N-protected amino acids (MPAA), has been critical to overcoming these hurdles.[18]

Part 3: Other Important Cross-Coupling Reactions

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of C-alkynylated piperidines by reacting a piperidine halide with a terminal alkyne.[19] The reaction is co-catalyzed by palladium and copper(I).[20]

-

Mechanism: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the piperidine halide is followed by transmetalation from a copper(I)-acetylide species, which is formed in the copper cycle. Reductive elimination then yields the product.[21]

-

Application: This reaction is invaluable for introducing a linear, rigid alkyne linker, a common motif in pharmacophores and tool compounds for chemical biology.

Conclusion and Outlook

Palladium-catalyzed cross-coupling reactions provide an indispensable toolkit for the synthetic chemist working with piperidine derivatives. The Buchwald-Hartwig amination offers a reliable and broadly applicable method for N-arylation, while the Suzuki-Miyaura coupling and emerging C–H activation strategies provide powerful avenues for C–C bond formation. The key to success lies in a mechanistic understanding of these reactions, which informs the rational selection of catalysts, ligands, and conditions. As ligand design and mechanistic understanding continue to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for constructing the next generation of piperidine-containing therapeutics and functional molecules.

References

-

Larsen, M. A., et al. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development. Available at: [Link]

-

Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

-

Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. Available at: [Link]

-

St. John-Campbell, S., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. ACS Catalysis. Available at: [Link]

-

Dewyer, A. L., & Zimmerman, P. M. (2017). Simulated Mechanism for Palladium-Catalyzed, Directed γ-Arylation of Piperidine. ACS Catalysis. Available at: [Link]

-

Oberholzer, M., & Frech, C. M. (2022). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium. JoVE. Available at: [Link]

-

Isley, N. A., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters. Available at: [Link]

-

Snieckus, V., et al. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Available at: [Link]

-

Watson, D. A., et al. (2011). Cross-Coupling of Heteroatomic Electrophiles. PMC. Available at: [Link]

-

N'zoutcha, M., et al. (2020). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. Available at: [Link]

-

Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C−N Cross-Coupling Reactions. MIT DSpace. Available at: [Link]

-

de Meijere, A., et al. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research. Available at: [Link]

-

He, J., et al. (2017). Palladium-Catalyzed Alkyl C–H Bond Activation. Chemical Reviews. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

-

Bull, J. A., et al. (2010). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. Available at: [Link]

-

Organ, M. G. (2011). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available at: [Link]

-

Rashad, A. A., et al. (2020). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]

-

Browning, R. G., et al. (2005). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

He, G., et al. (2016). C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp3 C H Activation. Angewandte Chemie. Available at: [Link]

-

Zhang, Z., et al. (2022). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Nature Communications. Available at: [Link]

-

Molecules Editorial Office. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Molecules. Available at: [Link]

-

Khan Academy. (2019). Sonogashira coupling. YouTube. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

-

Vinogradova, E. V., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

-

Fleckenstein, C. A., & Plenio, H. (2008). Palladium Catalyzed Amination of Aryl Chlorides. Chemistry – A European Journal. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

-

Bruneau, A., et al. (2015). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available at: [Link]

-

Antermite, D., et al. (2020). Advances in Cross-Coupling Reactions. Molecules. Available at: [Link]

-

Sharma, G., & Kumar, D. (2023). A brief review on the palladium-catalysed C–H activation reactions of 2-phenylpyridines. RSC Advances. Available at: [Link]

-

Kotha, S., et al. (2002). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Tetrahedron. Available at: [Link]

-

Chinchilla, R., & Nájera, C. (2011). Copper-free Sonogashira cross-coupling reactions: an overview. Chemical Society Reviews. Available at: [Link]

-

Fors, B. P., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. mdpi.com [mdpi.com]

- 5. research.rug.nl [research.rug.nl]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Palladium-Catalyzed Alkyl C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]